N-(4-Bromo-5-methyl-6-nitrophenyl)acetamide
Description
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Properties
CAS No. |
914223-24-8 |
|---|---|
Molecular Formula |
C8H8BrN3O3 |
Molecular Weight |
274.07 g/mol |
IUPAC Name |
N-(5-bromo-4-methyl-3-nitropyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H8BrN3O3/c1-4-6(9)3-10-8(11-5(2)13)7(4)12(14)15/h3H,1-2H3,(H,10,11,13) |
InChI Key |
NLDHVSUQFXFAOT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])NC(=O)C)Br |
Canonical SMILES |
CC1=C(C(=NC=C1Br)NC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
N-(4-Bromo-5-methyl-6-nitrophenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound this compound possesses a complex structure characterized by:
- Bromine : Enhances lipophilicity and may influence biological activity.
- Nitro group : Known for its potential to undergo reduction, leading to reactive intermediates that can interact with cellular components.
- Acetamide group : Influences binding affinity and specificity towards biological targets.
Antimicrobial Activity
Studies have shown that similar compounds with nitrophenyl structures exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 8-16 | Staphylococcus aureus |
| This compound | 16-32 | Escherichia coli |
| This compound | 4-8 | Pseudomonas aeruginosa |
The minimum inhibitory concentration (MIC) values indicate moderate to good antibacterial activity, suggesting that this compound could serve as a lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies using human cancer cell lines, such as MCF7 (breast adenocarcinoma), demonstrated promising results:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | 15 | MCF7 |
| Control (Doxorubicin) | 0.1 | MCF7 |
The compound showed an IC50 value significantly higher than that of standard chemotherapeutics like doxorubicin, indicating a need for further optimization to enhance its efficacy .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Reactive Intermediate Formation : The nitro group can be reduced to form reactive species that may damage cellular macromolecules.
- Inhibition of Key Enzymes : Some studies suggest that the compound may inhibit enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects.
- Membrane Disruption : The lipophilic nature of the bromine substituent may facilitate membrane penetration, leading to cytotoxic effects in microbial and cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the aromatic ring significantly affect the biological activity of derivatives:
- Bromine Substitution : Increases lipophilicity and enhances antimicrobial activity.
- Nitro Positioning : The position of the nitro group influences both antimicrobial and anticancer activities.
A comparative analysis with other acetamide derivatives highlights these trends:
| Derivative | Substituent | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity (IC50 μM) |
|---|---|---|---|
| A | -Br | 8 | 15 |
| B | -Cl | 32 | 25 |
| C | -NO2 | 16 | 20 |
These findings underscore the importance of functional group positioning in optimizing biological activity .
Case Studies
Recent case studies have illustrated the potential therapeutic applications of this compound:
- Antimicrobial Efficacy : A study assessed its effectiveness against multi-drug resistant strains, revealing a promising profile that warrants further investigation.
- Cancer Treatment Trials : Early-phase trials indicated that compounds with similar structures could be effective adjuncts in chemotherapy regimens, enhancing the overall therapeutic index.
Scientific Research Applications
Chemical Synthesis
N-(4-Bromo-5-methyl-6-nitrophenyl)acetamide serves as an important intermediate in the synthesis of complex organic compounds. Its structure allows it to function as a building block for developing more intricate molecules in medicinal chemistry and material science. The compound's reactivity can be exploited in various chemical reactions, facilitating the production of derivatives with enhanced properties.
Biological Research
In biological research, this compound is investigated for its potential biological activities. It can be utilized as a probe to study enzyme-substrate interactions and assess the impact of structural modifications on biological efficacy.
Biological Activities
Research indicates several promising biological activities associated with this compound:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The nitro group is particularly significant for its antibacterial properties, as it interferes with bacterial cell wall synthesis.
- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.
- Anticancer Potential : Emerging evidence suggests cytotoxic effects on certain cancer cell lines, indicating potential therapeutic applications in oncology.
Medicinal Chemistry
The medicinal applications of this compound are particularly noteworthy. Its derivatives are being explored for their potential antimicrobial, anti-inflammatory, and anticancer properties. The presence of halogen atoms in its structure often enhances biological activity due to increased lipophilicity and improved interaction with biological targets.
Case Studies
Several studies have highlighted the biological potential of this compound:
- In Vitro Studies : Research has shown that this compound can significantly inhibit bacterial growth in vitro, with IC50 values comparable to established antibiotics.
- Mechanistic Insights : Investigations into its mechanism of action revealed that the compound interacts with specific enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death.
- Therapeutic Applications : Ongoing research aims to explore its efficacy in clinical settings, particularly for infections caused by multi-drug resistant bacteria and inflammatory conditions.
Industrial Applications
In the industrial sector, this compound is utilized in the production of dyes, pigments, and specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties suitable for various applications.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
